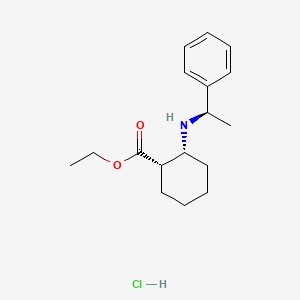
(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the amino group: The amino group is introduced via reductive amination or other suitable methods.
Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of an acid catalyst.
Resolution of enantiomers: The chiral centers are resolved using chiral chromatography or other resolution techniques.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-Ethyl 2-(((S)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
- (1S,2R)-Methyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
- (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
Uniqueness
(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1346773-51-0 |
|---|---|
Formule moléculaire |
C17H26ClNO2 |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H/t13-,15+,16-;/m1./s1 |
Clé InChI |
QEPMKQQWRZBOMR-YFBGFLEQSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCC[C@H]1N[C@H](C)C2=CC=CC=C2.Cl |
SMILES canonique |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


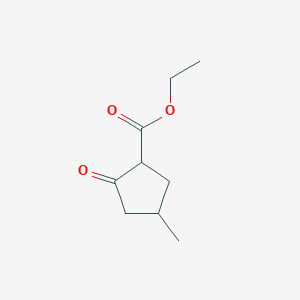
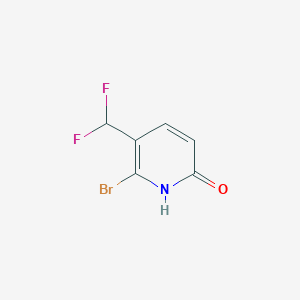
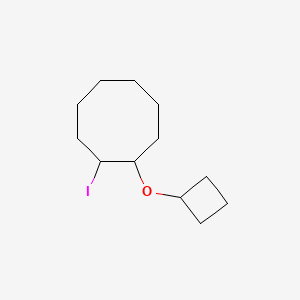
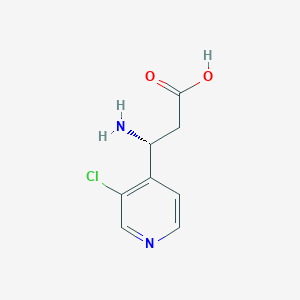
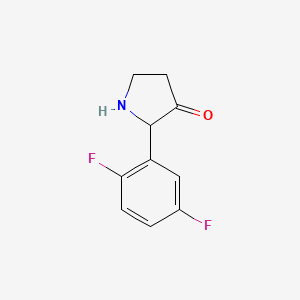
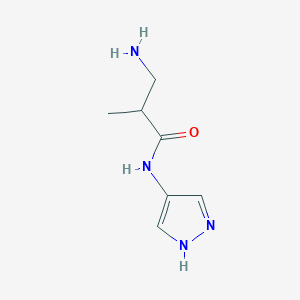


![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
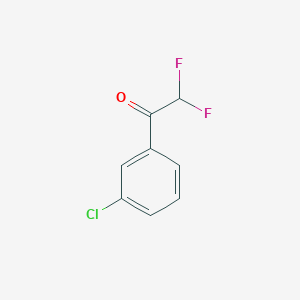
![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
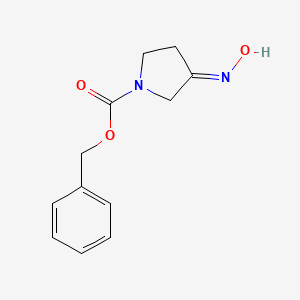
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)

